molecular formula C9H11BrMgO B13418871 Magnesium;propoxybenzene;bromide

Magnesium;propoxybenzene;bromide

Cat. No.: B13418871
M. Wt: 239.39 g/mol
InChI Key: DAZNTMAUWBLIOE-UHFFFAOYSA-M
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Description

Magnesium;propoxybenzene;bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is typically represented as C9H11BrMgO, indicating the presence of a magnesium atom bonded to a propoxybenzene group and a bromide ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;propoxybenzene;bromide is synthesized through the reaction of magnesium metal with propoxybenzene bromide in an anhydrous ether solvent. This process is known as the Grignard reaction. The general reaction can be represented as follows:

C9H11Br+MgC9H11BrMg\text{C9H11Br} + \text{Mg} \rightarrow \text{C9H11BrMg} C9H11Br+Mg→C9H11BrMg

The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen in the air .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction is initiated by adding a small amount of iodine or 1,2-dibromoethane to activate the magnesium metal. The propoxybenzene bromide is then added slowly to the reactor containing the activated magnesium in an anhydrous ether solvent .

Chemical Reactions Analysis

Types of Reactions

Magnesium;propoxybenzene;bromide undergoes several types of reactions, including:

Common Reagents and Conditions

    Aldehydes and Ketones: Reacts with aldehydes to form secondary alcohols and with ketones to form tertiary alcohols.

    Esters and Acid Halides: Reacts to form tertiary alcohols after two additions.

    Epoxides: Adds to the less substituted end to form alcohols.

Major Products Formed

Scientific Research Applications

Magnesium;propoxybenzene;bromide is used extensively in scientific research due to its versatility in organic synthesis. Some applications include:

Mechanism of Action

The mechanism of action of Magnesium;propoxybenzene;bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic carbon can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Magnesium;propoxybenzene;bromide is unique due to its specific substituent (propoxybenzene), which imparts distinct reactivity and selectivity in organic synthesis.

Properties

IUPAC Name

magnesium;propoxybenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O.BrH.Mg/c1-2-8-10-9-6-4-3-5-7-9;;/h3-6H,2,8H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZNTMAUWBLIOE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=[C-]1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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